molecular formula C32H42O8 B075796 3-Deacetylsalannin CAS No. 1110-56-1

3-Deacetylsalannin

Cat. No.: B075796
CAS No.: 1110-56-1
M. Wt: 554.7 g/mol
InChI Key: MJNRBOGIPLCVIM-LJEOTECVSA-N
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Description

3-deacetylsalannin is a limonoid that is salannin in which the acetyloxy group at position 6 is replaced by a hydroxy group. It has been isolated from Azadirachta indica. It has a role as an anti-inflammatory agent and a plant metabolite. It is a member of furans, a limonoid, an organic heteropentacyclic compound and a methyl ester. It derives from a tiglic acid and a salannin.

Scientific Research Applications

  • Biochemical Transformation : Venkatakrishnan and Madyastha (1998) demonstrated the conversion of Salannin and Deacetylsalannin into a novel compound using Nocardia sp., exploring the pathway of this transformation (Venkatakrishnan & Madyastha, 1998).

  • Insect Antifeedant Properties : Huang et al. (1996) isolated Deacetylsalannin from the root bark of Chinese Melia azedarach and examined its antifeedant properties against larvae of Spodoptera eridania, highlighting its potential use in pest control (Huang et al., 1996).

  • Crystal Structural Analysis : Kabaleeswaran et al. (1999) described the crystal structures of Salannin and 3-deacetylsalannin, providing insights into their molecular configurations and potential implications for their biochemical activities (Kabaleeswaran et al., 1999).

  • Persistence on Agricultural Produce : Sarais et al. (2009) studied the persistence of Deacetylsalannin in neem formulations on peach leaves and fruits, which is critical for understanding its efficacy and safety in agricultural applications (Sarais et al., 2009).

  • Degradation Kinetics : Yali (2009) examined the degradation kinetics of Deacetylsalannin in the presence of water, providing essential information for its stability and shelf-life in various applications (Yali, 2009).

Safety and Hazards

The safety data sheet of Deacetylsalannin suggests that it should be handled with adequate ventilation and personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing .

Mechanism of Action

Target of Action

Deacetylsalannin is a limonoid compound primarily isolated from the neem tree (Azadirachta indica) . Its primary targets include various enzymes and receptors involved in inflammatory and immune responses. Specifically, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Mode of Action

Deacetylsalannin exerts its effects by inhibiting the activity of COX enzymes, particularly COX-2. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby diminishing inflammation and pain . Additionally, deacetylsalannin may interact with other molecular targets involved in immune modulation, contributing to its anti-inflammatory properties .

Biochemical Pathways

The inhibition of COX enzymes by deacetylsalannin affects the arachidonic acid pathway, which is responsible for the production of various eicosanoids, including prostaglandins and leukotrienes . By reducing the levels of these inflammatory mediators, deacetylsalannin helps to mitigate inflammation and its associated symptoms. This action can have downstream effects on other signaling pathways involved in immune responses and cellular proliferation .

Result of Action

At the molecular level, deacetylsalannin’s inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory prostaglandins . This results in reduced inflammation, pain, and swelling. At the cellular level, deacetylsalannin can modulate immune cell activity, potentially enhancing the body’s ability to respond to infections and other immune challenges . These effects contribute to the compound’s overall anti-inflammatory and immunomodulatory properties .

Action Environment

The efficacy and stability of deacetylsalannin can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy . Additionally, interactions with other dietary components or medications can alter its pharmacokinetic profile, potentially enhancing or diminishing its effects .

: EMBL-EBI : MedChemExpress : MedChemExpress

Properties

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3/b16-8+/t19-,20-,21-,22-,23+,26-,27+,28-,30-,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNRBOGIPLCVIM-LJEOTECVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316747
Record name Deacetylsalannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110-56-1
Record name Deacetylsalannin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylsalannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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